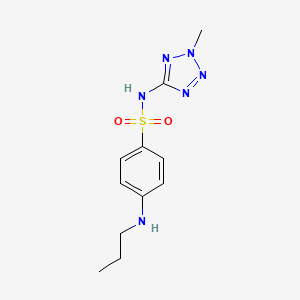
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzene ring with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Introduction of the Propylamino Group: The propylamino group can be attached via nucleophilic substitution reactions, where the benzene ring is treated with propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Propylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The tetrazole ring may also interact with biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: Lacks the propylamino group, which may affect its chemical properties and applications.
4-(propylamino)benzene-1-sulfonamide: Does not contain the tetrazole ring, which may reduce its binding affinity and specificity.
Uniqueness
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: is unique due to the presence of both the tetrazole ring and the propylamino group
属性
分子式 |
C11H16N6O2S |
|---|---|
分子量 |
296.35 g/mol |
IUPAC 名称 |
N-(2-methyltetrazol-5-yl)-4-(propylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H16N6O2S/c1-3-8-12-9-4-6-10(7-5-9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15) |
InChI 键 |
QTYGQBXJRRBSES-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


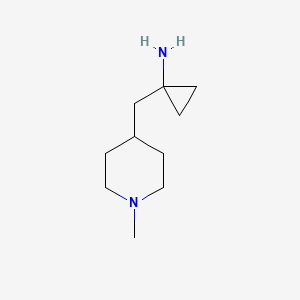

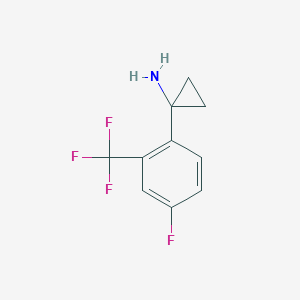
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

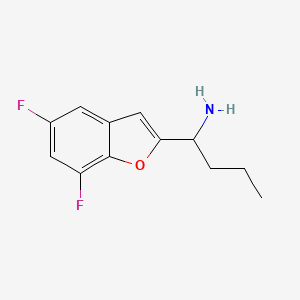
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
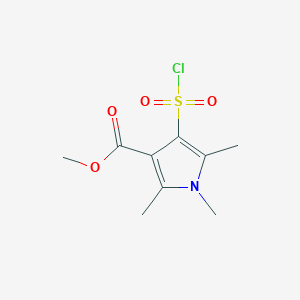
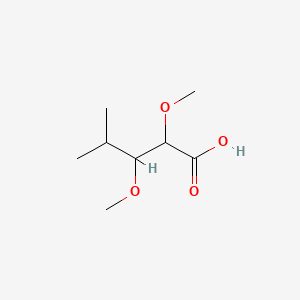

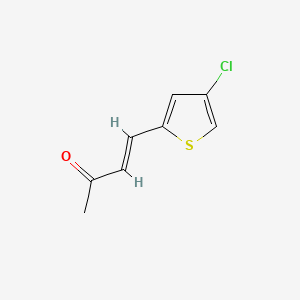
![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
